2-Oxohexanoic acid
Overview
Description
2-oxohexanoic acid is a straight-chain fatty acid consisting of hexanoic acid having an oxo group at position 2. It has a role as a human blood serum metabolite. It is a 2-oxo monocarboxylic acid, an oxo fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a hexanoic acid. It is a conjugate acid of a 2-oxohexanoate.
2-Keto-N-caproic acid, also known as alpha-ketocaproic acid or 2-oxohexanoate, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2-Keto-N-caproic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Keto-N-caproic acid has been primarily detected in saliva. 2-Keto-N-caproic acid can be biosynthesized from hexanoic acid.
Scientific Research Applications
Oxidation Studies
2-Oxohexanoic acid and its related compounds have been explored in oxidation studies. For example, 2-methylcyclohexanone was oxidized by dioxygen in the presence of vanadium-containing heteropolyanions to give 6-oxoheptanoic acid (Atlamsani, Bregeault, & Ziyad, 1993). This study provided insights into solvent effects and the potential for this compound as a precursor in oxidation reactions.
Biotechnological Applications
This compound is considered a promising building block for synthetic chemistry, especially in the context of "White Biotechnology" and "Green Chemistry." It offers an environmentally friendly alternative for the production of functionally diversified compounds, which are challenging to synthesize using traditional chemical methods. For instance, the biotechnological production of pyruvic, 2-oxopentaric, and 2-oxohexaric acids opens up new avenues for organic syntheses of hydrophilic triazines and heterocycles (Stottmeister et al., 2005).
Tobacco Research
In tobacco research, S-(−)-2-Isopropyl-5-oxohexanoic acid, a derivative of this compound, was isolated from the ether extract of Turkish tobacco leaves. This study helped in understanding the chemical constituents of tobacco leaves and the potential precursors involved in their composition (Fukuzumi, Kaneko, & Takahara, 1967).
Synthetic Chemistry
This compound and its esters are used as precursors in synthetic chemistry. For example, 5-oxoheptanoic acid and its esters can be employed in alternate procedures to avoid high-pressure hydrogenation conditions in the synthesis of 2-methyl-1,3-cyclohexanedione (Chattopadhyay, Banerjee, & Sarma, 1979).
Environmental Chemistry
Studies have also looked into the environmental aspects of this compound derivatives. For example, research has explored the direct oxidation of cyclohexenes to adipic acid, a process that could reduce the environmental impact compared to traditional methods that contribute to global warming and ozone depletion (Sato, Aoki, & Noyori, 1998).
Enzymatic Production
An enzymatic method for 6-oxohexanoic acid production was developed using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme. This method achieved a 100% yield and highlights the potential for biotechnological applications in producing this compound derivatives (Yamada et al., 2017).
Properties
IUPAC Name |
2-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIHZNNZJHYHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179631 | |
Record name | alpha-Ketocaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Ketohexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2492-75-3 | |
Record name | 2-Oxohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2492-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ketocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Ketocaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ketohexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 2-oxohexanoic acid in biological systems?
A1: this compound can be generated through the degradation of testosterone by specific bacteria. Research has identified this compound as a direct product of the enzyme TesE, a hydratase involved in the testosterone degradation pathway of Comamonas testosteroni TA441. []
Q2: Can this compound be detected in biological samples, and if so, how?
A2: Yes, this compound can be detected in biological samples like serum and urine. A validated HPLC method utilizing derivatization with 4-nitro-1,2-phenylenediamine (NPD) and subsequent separation on a C18 column allows for the quantification of this compound in these complex matrices. []
Q3: Has this compound been identified as a component of any natural products?
A4: Yes, this compound, specifically referred to as 3-amino-4-methyl-2-oxohexanoic acid (Amoha), is a constituent of cyclotheonellazoles A-C. These unusual cyclic peptides, isolated from the marine sponge Theonella aff. swinhoei, exhibit potent protease inhibitory activity. [] Amoha is characterized as a protease transition state mimic. []
Q4: Is this compound involved in any enzymatic reactions as a substrate?
A5: While this compound is a product in certain metabolic pathways, research indicates its potential role as a substrate as well. Studies on deacetoxycephalosporin C synthase, an enzyme involved in antibiotic biosynthesis, reveal that mutations broadening its substrate specificity allow for the utilization of this compound. [] This finding suggests possibilities for engineering enzymes to incorporate this compound in novel biosynthetic pathways.
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